1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
Description
Properties
CAS No. |
1935131-97-7 |
|---|---|
Molecular Formula |
C10H9BrN2O |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-7-6-12-10(14)13(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14) |
InChI Key |
GCGYVOVPDYVIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of 4-bromobenzylamine with methyl isocyanate under controlled conditions. The reaction proceeds through nucleophilic addition, followed by cyclization to form the imidazolone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazolone derivatives with different functional groups.
Reduction Reactions: Reduction of the imidazolone ring can yield dihydroimidazole derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted imidazolones
- Oxidized imidazolone derivatives
- Reduced dihydroimidazole derivatives
Scientific Research Applications
1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one exerts its effects involves interaction with specific molecular targets. The bromophenyl group enhances the compound’s ability to bind to enzymes or receptors, modulating their activity. The imidazolone ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Bromophenyl-Imidazole Derivatives
- 1-(4-Bromophenyl)-2-(4,6-dibromo-1H-benzimidazol-1-yl)ethanone (5d): This benzimidazole derivative () shares the 4-bromophenyl group but incorporates a dibrominated benzimidazole ring and a ketone moiety.
- 2-(4-Bromophenyl)-5-(4-fluorophenyl)-4-(quinoline-4-yl)-1H-imidazole-1-ol (5h): This compound () replaces the dihydroimidazolone ring with a hydroxylated imidazole and introduces fluorophenyl and quinoline groups. The fluorine atom likely improves metabolic stability, while the quinoline moiety may enhance DNA intercalation properties. Synthesized in 65% yield, its spectral data (IR, $ ^1H $-NMR) confirm regioselective substitution .
Imidazolone Derivatives with Varied Substituents
- 1-[3-(Aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride (): This analog substitutes the 4-bromophenyl group with an aminomethylphenyl group, introducing a primary amine. The amine enhances solubility in polar solvents and may facilitate protonation under physiological conditions, altering pharmacokinetic properties .
Anti-Inflammatory Activity
- 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-on (IIIa) and 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-on (IIIb) (): These oxadiazole derivatives suppress carrageenan-induced paw edema by 59.5% and 61.9%, respectively, at 100 mg/kg. Their severity indices (SI = 0.75–0.83) are lower than indomethacin (SI = 2.67), indicating reduced toxicity. The 4-bromophenyl group here may synergize with oxadiazole’s electron-withdrawing effects to enhance anti-inflammatory efficacy .
Cytotoxic and Antiviral Activity
- Diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}phosphonate (): While structurally distinct, this compound highlights the importance of heterocyclic substitution patterns.
Physicochemical and Electronic Properties
Notes:
- Methyl groups reduce polarity, enhancing membrane permeability.
Biological Activity
1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₀H₉BrN₂O
- Molecular Weight : 253.10 g/mol
- CAS Number : 1935131-97-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the bromophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazolones exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one have shown activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antibiotics targeting resistant strains .
Antifungal Activity
In addition to antibacterial effects, this compound has been evaluated for antifungal activity. Studies indicate that certain imidazolone derivatives can inhibit fungal growth effectively:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 22 mm |
| Aspergillus niger | 20 mm |
These results highlight the potential of this compound in treating fungal infections .
Case Studies
A notable study involved testing a series of imidazolone derivatives, including 1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one, for their efficacy against various pathogens. The study utilized a microdilution method to determine MIC values and assess cytotoxicity against mammalian cell lines.
Study Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
